Levorin A0

描述

属性

CAS 编号 |

77215-53-3 |

|---|---|

分子式 |

C59H84N2O17 |

分子量 |

1093.3 g/mol |

IUPAC 名称 |

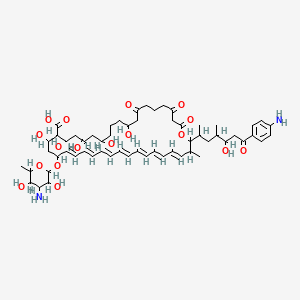

(23E,25E,27E,29E,31E,33E,35E)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-10,14,18,20-tetrahydroxy-37-methyl-2,4,8,16-tetraoxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid |

InChI |

InChI=1S/C59H84N2O17/c1-36-19-15-13-11-9-7-5-6-8-10-12-14-16-24-47(77-59-56(73)54(61)55(72)39(4)76-59)34-51(70)53(58(74)75)50(69)32-46(66)31-44(64)22-17-20-42(62)30-43(63)21-18-23-45(65)33-52(71)78-57(36)38(3)29-37(2)48(67)35-49(68)40-25-27-41(60)28-26-40/h5-16,19,24-28,36-39,42,44,47-48,50-51,53-57,59,62,64,67,69-70,72-73H,17-18,20-23,29-35,60-61H2,1-4H3,(H,74,75)/b6-5+,9-7+,10-8+,13-11+,14-12+,19-15+,24-16+ |

InChI 键 |

WGGISROKTUVKFG-AJJHKJIKSA-N |

手性 SMILES |

CC1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(CC(C(C(CC(=O)CC(CCCC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O |

规范 SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CCCC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Levorin A0; Levorin-A0; LevorinA0; |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Isolation of Levorin A0 from Streptomyces levoris: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levorin, a polyene macrolide antibiotic complex, is a secondary metabolite produced by the filamentous bacterium Streptomyces levoris. This complex is comprised of several related compounds, designated as Levorins A0, A1, A2, A3, A4, and others, each with varying degrees of antifungal activity and toxicity. Levorin A0, a component of this complex, has been a subject of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound from Streptomyces levoris, with a focus on detailed experimental protocols and quantitative data analysis.

Introduction

The discovery of levorin dates back to the mid-20th century, emerging from extensive screening programs for novel antibiotics from actinomycetes. Streptomyces levoris was identified as a producer of this potent antifungal complex. The levorin complex exhibits a characteristic heptaene chromophore, responsible for its antifungal activity, which is mediated through interaction with sterols in fungal cell membranes, leading to pore formation and cell death. The initial challenge in levorin research was the separation of the complex into its individual, structurally similar components. Early methodologies relied on techniques such as counter-current distribution, while modern approaches have increasingly employed various chromatographic methods for enhanced resolution and purity. This guide will detail the key steps from the cultivation of Streptomyces levoris to the isolation of the levorin complex and the subsequent purification of this compound.

Data Presentation: Quantitative Analysis of Levorin Production and Properties

The following tables summarize the key quantitative data related to the production and characteristics of the levorin complex and its components.

Table 1: Optimized Synthetic Medium Composition for Levorin Biosynthesis by Streptomyces levoris 99/23

| Component | Concentration (%) |

| Glucose | 1.5 |

| Starch | 2.0 |

| (NH₄)₂SO₄ | 0.6 |

| KH₂PO₄ | 0.005 |

| KCl | 0.1 |

| MgSO₄ | 0.25 |

| CaCO₃ | 0.3 |

| pH | 7.2 |

Table 2: Physicochemical and Biological Properties of Purified Levorin Complex

| Parameter | Value | Reference |

| Purity | 96% | [1][2] |

| Biological Activity | 24,000 IU/mg | [1][2] |

| Appearance | Amorphous yellow powder | [1][2] |

| UV Absorption Maxima (λmax) | 362, 382, 404 nm | [1][2] |

| Cellular Localization | 80% in mycelium, 20% in supernatant | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and isolation of this compound.

Cultivation of Streptomyces levoris

Objective: To cultivate Streptomyces levoris under optimized conditions for the production of the levorin complex.

Materials:

-

Streptomyces levoris strain (e.g., 99/23)

-

Optimized synthetic medium (see Table 1)

-

Spore inoculum (2 x 10⁹ cfu/ml)

-

500 ml Erlenmeyer flasks

-

Rotary shaker

-

Autoclave

Protocol:

-

Prepare the optimized synthetic medium as detailed in Table 1.

-

Adjust the pH of the medium to 7.2.

-

Sterilize the medium by autoclaving at 121°C for 30 minutes.

-

After cooling, inoculate 50 ml of the sterile medium in a 500 ml Erlenmeyer flask with 2% (v/v) of the spore inoculum.

-

Incubate the flasks on a rotary shaker at 220 rpm and 28°C for 96 hours.[3]

Extraction of the Levorin Complex

Objective: To extract the levorin complex from the Streptomyces levoris mycelium.

Materials:

-

Fermentation broth from the cultivation step

-

Centrifuge

-

Methanol or Butanol

-

Filtration apparatus

Protocol:

-

Harvest the mycelium from the fermentation broth by centrifugation.

-

Discard the supernatant, which contains a smaller fraction of the levorin complex.[1][2]

-

The mycelial cake is then subjected to solvent extraction. Add methanol or butanol to the mycelium.

-

Stir the mixture for several hours to ensure efficient extraction of the levorin complex.

-

Separate the solvent extract containing the levorin complex from the mycelial debris by filtration.

-

The resulting extract contains the crude levorin complex.

Purification of the Levorin Complex and Separation of this compound

Objective: To purify the crude levorin complex and separate its individual components, including this compound. This can be achieved through traditional or modern chromatographic techniques.

Method 1: Counter-Current Distribution (CCD) - A Historical Perspective

Counter-current distribution was a key technique for the initial separation of the levorin components.[4] This method separates compounds based on their differential partitioning between two immiscible liquid phases.

Materials:

-

Crude levorin extract

-

A suitable biphasic solvent system (e.g., chloroform-methanol-water based systems)

-

Counter-current distribution apparatus

Protocol:

-

Dissolve the crude levorin extract in a small volume of the lower phase of the selected solvent system.

-

Introduce the sample into the first tube of the CCD apparatus, which contains both the upper and lower phases of the solvent system.

-

Perform a series of transfers (extractions) where the upper phase is moved sequentially to the next tube, while fresh upper phase is introduced into the first tube.

-

After a predetermined number of transfers, the different levorin components will be distributed across the tubes according to their partition coefficients.

-

Analyze the content of each tube (e.g., by spectrophotometry at the absorption maxima) to determine the distribution of the components.

-

Combine the fractions containing the desired component (this compound) and evaporate the solvent.

Method 2: Modern Chromatographic Techniques

Modern approaches utilize various forms of chromatography for higher resolution and efficiency.

Materials:

-

Crude or partially purified levorin complex

-

Silica gel for column chromatography

-

Preparative Thin-Layer Chromatography (TLC) plates

-

High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18)

-

Appropriate solvent systems (e.g., gradients of methanol in chloroform for normal phase, or acetonitrile/water for reversed-phase)

Protocol (General Workflow):

-

Column Chromatography:

-

Dissolve the crude levorin extract in a minimal amount of a suitable solvent.

-

Load the sample onto a silica gel column pre-equilibrated with a non-polar solvent.

-

Elute the column with a gradient of increasing polarity (e.g., increasing percentage of methanol in chloroform).

-

Collect fractions and analyze them by analytical TLC or HPLC to identify those containing this compound.

-

-

Preparative Thin-Layer Chromatography (TLC):

-

For further purification of fractions from column chromatography, apply the sample as a band onto a preparative TLC plate.

-

Develop the plate in a suitable solvent system.

-

Visualize the separated bands under UV light.

-

Scrape the band corresponding to this compound from the plate and elute the compound from the silica with a polar solvent.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For the final purification step to obtain high-purity this compound, use a preparative HPLC system.

-

Dissolve the partially purified sample in the mobile phase.

-

Inject the sample onto a preparative reversed-phase column (e.g., C18).

-

Elute with an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water) optimized for the separation of levorin components.

-

Monitor the elution profile with a UV detector at one of the absorption maxima (e.g., 404 nm).

-

Collect the fraction corresponding to the this compound peak.

-

Verify the purity of the isolated this compound by analytical HPLC.

-

Visualizations

The following diagrams illustrate the key workflows and conceptual relationships in the discovery and isolation of this compound.

Caption: Experimental workflow for this compound isolation.

Caption: Relationship of this compound to its source.

Conclusion

The discovery and isolation of this compound from Streptomyces levoris represent a significant endeavor in natural product chemistry and drug development. While the initial separation of this multi-component complex was challenging, the application of modern chromatographic techniques has enabled the efficient purification of individual levorins. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists working on the production, purification, and further investigation of this compound and other related polyene macrolide antibiotics. Continued research into the biosynthetic pathways of these compounds and the optimization of fermentation and purification processes will be crucial for unlocking their full therapeutic potential.

References

Spectroscopic Properties of Levorin A0: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levorin, a polyene macrolide antibiotic produced by Streptomyces levoris, is a complex of several related compounds, primarily Levorin A, A2, A3, and B. Due to its antifungal properties, Levorin and its components are of significant interest in drug development. This technical guide focuses on the spectroscopic properties of the Levorin complex, with a particular emphasis on providing a foundational understanding for research applications. It is important to note that early reports on the structure of Levorin A0 have been suggested to be erroneous, and the most well-characterized component is Levorin A2, which has been shown to be structurally identical to Candicidin D. Therefore, this guide will leverage data available for the Levorin complex and its major, structurally elucidated components as a reference.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the major components of the Levorin complex, which can serve as a reference for the analysis of this compound.

Table 1: UV-Visible Absorption Spectroscopy Data for Candicidin D (Levorin A2)

| Wavelength (λmax, nm) | Solvent | Reference |

| 344, 364, 384, 408 | Not Specified | [1] |

| 339, 358, 378, 400 | Ethanol | [2] |

Table 2: Mass Spectrometry Data for Components of the Levorin Complex

| Component | Molecular Formula | Monoisotopic Mass [u] | [M+H]+ (observed) | Reference |

| Levorin A1 | C59H84O17N2 | 1092.58 | 1093.5792 | [3] |

| Levorin A2 (Candicidin D) | C59H84O18N2 | 1108.57 | 1109.5763 | [3] |

| Levorin A3 | Not Specified | Not Specified | Not Specified | [4] |

| Ascosin A2 (structurally identical to Levorin A2) | C59H84O18N2 | 1108.57 | 1109.5788 | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. The following sections outline generalized methodologies for the spectroscopic analysis of polyene macrolides like Levorin.

UV-Visible Spectroscopy

A solution of the Levorin complex or its isolated components is prepared in a suitable solvent, such as ethanol or methanol. The absorption spectrum is recorded using a double-beam UV-Vis spectrophotometer over a wavelength range of 200-500 nm. The characteristic absorption maxima, indicative of the heptaene chromophore, are then identified.

Mass Spectrometry (MS)

High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is employed for the accurate mass determination of the individual components of the Levorin complex. Electrospray ionization (ESI) in positive ion mode is a common technique used for these analyses. The resulting mass-to-charge ratio (m/z) values are used to determine the elemental composition and molecular weight of each component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For structural elucidation, particularly of the stereochemistry, two-dimensional (2D) NMR experiments are essential. These include DQF-COSY, ROESY, TOCSY, HSQC, and HMBC experiments. Samples are typically dissolved in deuterated solvents like DMSO-d6 or methanol-d4. The resulting spectra provide information on proton-proton and proton-carbon correlations, which are pieced together to determine the complete chemical structure.

Mechanism of Action: Ion Channel Formation

The primary mechanism of action for Levorin, like other polyene macrolides, involves its interaction with sterols in the fungal cell membrane, primarily ergosterol. This interaction leads to the formation of ion channels, disrupting the membrane integrity and leading to cell death.

Caption: Mechanism of Levorin's antifungal activity.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of the Levorin complex.

Caption: Workflow for spectroscopic analysis of Levorin.

References

- 1. Candicidin-producing Streptomyces support leaf-cutting ants to protect their fungus garden against the pathogenic fungus Escovopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The polyene antifungal candicidin is selectively packaged into membrane vesicles in Streptomyces S4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. The Structure of Levorin A3, a Minor Component of Levorin Complex - Polish Journal of Chemistry - Tom Vol. 79 / nr 10 (2005) - BazTech - Yadda [yadda.icm.edu.pl]

Levorin A0: A Technical Guide to Solubility and Stability in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levorin A0, a principal component of the levorin complex, is an aromatic heptaene macrolide antibiotic with significant antifungal properties. Its therapeutic potential is intrinsically linked to its physicochemical characteristics, particularly its solubility and stability in various solvent systems. This technical guide provides a comprehensive overview of the known solubility and stability profiles of this compound, drawing upon available data for the levorin complex and the broader class of polyene antibiotics. Due to the limited publicly available quantitative data specifically for this compound, this document also furnishes detailed, adaptable experimental protocols for determining these critical parameters. Furthermore, logical workflows for solubility and stability assessments are presented through diagrams to aid researchers in designing their experimental strategies.

Introduction

Levorin is a complex of antifungal agents produced by Streptomyces griseus, with this compound, A2, and A3 being its primary constituents. This compound possesses the molecular formula C59H84N2O17[1]. Like other polyene macrolides, this compound's mechanism of action involves binding to ergosterol in fungal cell membranes, leading to the formation of pores and subsequent cell death. The efficacy and development of formulations containing this compound are highly dependent on its solubility and stability. This guide aims to consolidate the existing knowledge on these properties and provide a practical framework for their systematic evaluation.

Solubility Profile of this compound

This compound, characteristic of amphiphilic macrolide structures, exhibits limited water solubility but is compatible with polar organic solvents[1]. The solubility of the levorin complex has been qualitatively described in several common laboratory solvents.

Qualitative Solubility

The available literature indicates that the levorin complex is soluble in the following organic solvents:

It is noted to have limited solubility in water[1]. To enhance aqueous solubility for research and potential therapeutic applications, various formulation strategies have been explored for polyene antibiotics, which could be applicable to this compound. These include the use of co-solvents, cyclodextrins, and micellar systems[2][4]. For instance, a "water-soluble levorin" has been described as a 5% levorin solution in a 40% sodium salicylate solution, indicating that formulation can significantly improve its aqueous dispersibility[5].

Quantitative Solubility Data

Specific quantitative solubility data for this compound remains limited in publicly accessible literature. However, a study on the levorin complex in water-organic mixtures provides some semi-quantitative insights. The study investigated the solubility in various water-alcohol and water-acetone systems, finding that a water-n-propanol mixture exhibited the highest dissolving properties. In water-acetone systems, maximum dissolution of the levorin complex was observed in a mixture of 30% water and 70% acetone[1].

For ease of comparison, the qualitative solubility information is summarized in Table 1.

Table 1: Qualitative Solubility of the Levorin Complex in Various Solvents

| Solvent | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |

| Dimethylformamide (DMF) | Soluble | [1] |

| Methanol | Soluble | [1][3] |

| Ethanol | Soluble | [1][3] |

| Water | Limited | [1] |

| Water-n-propanol mixtures | Enhanced solubility | [1] |

| Water-acetone (30:70) | Enhanced solubility | [1] |

Stability of this compound

The stability of this compound is a critical factor for its storage, formulation, and therapeutic use. Polyene antibiotics are known to be susceptible to degradation by factors such as pH, temperature, and light.

Storage and Handling Recommendations

For solid Levorin, storage in a dry, dark environment is recommended. Short-term storage at 0-4°C and long-term storage at -20°C are advised[2]. Stock solutions, for instance in DMSO, are best stored at -80°C for periods up to six months or at -20°C for up to one month to minimize degradation[3].

Factors Affecting Stability

While specific degradation kinetics and pathways for this compound are not extensively documented, the stability of polyene antibiotics is generally influenced by:

-

pH: Hydrolysis can occur at acidic or alkaline pH, leading to the cleavage of ester and amide bonds.

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

Light: The conjugated polyene system in this compound is susceptible to photo-oxidation.

-

Oxidation: The double bonds in the macrolide ring are prone to oxidation.

Table 2: Recommended Storage Conditions for Levorin

| Form | Storage Temperature | Duration | Light/Moisture Conditions | Reference(s) |

| Solid | 0-4°C | Short-term (days to weeks) | Dry, dark | [2] |

| Solid | -20°C | Long-term (months to years) | Dry, dark | [2] |

| Stock Solution (in DMSO) | -20°C | Up to 1 month | [3] | |

| Stock Solution (in DMSO) | -80°C | Up to 6 months | [3] |

Experimental Protocols

The following sections provide detailed, generalized methodologies for researchers to determine the quantitative solubility and stability of this compound.

Protocol for Equilibrium Solubility Determination

This protocol is based on the shake-flask method, a standard technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., DMSO, DMF, methanol, ethanol, water, buffered solutions)

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Prepare a series of saturated solutions by adding an excess amount of solid this compound to a known volume of the selected solvent in separate vials. The excess solid should be visually apparent.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium[6].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Centrifuge the vials at a high speed to further separate the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

Protocol for Stability-Indicating HPLC Method Development and Validation

A stability-indicating method is crucial to separate the intact drug from its degradation products.

Objective: To develop and validate an HPLC method capable of quantifying this compound in the presence of its potential degradation products.

Procedure:

-

Method Development:

-

Column Selection: Start with a C18 reversed-phase column.

-

Mobile Phase Selection: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: Use a UV-Vis detector set at a wavelength where this compound has maximum absorbance.

-

Optimization: Adjust the gradient, flow rate, and column temperature to achieve good separation between the this compound peak and any other peaks.

-

-

Forced Degradation Studies:

-

Subject this compound solutions to stress conditions to intentionally generate degradation products. This includes:

-

Acid Hydrolysis: Treat with an acidic solution (e.g., 0.1 M HCl) at an elevated temperature.

-

Base Hydrolysis: Treat with a basic solution (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidation: Treat with an oxidizing agent (e.g., 3% H2O2) at room temperature.

-

Thermal Degradation: Heat the solid drug and a solution of the drug.

-

Photodegradation: Expose a solution to UV light.

-

-

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak[5][7].

-

-

Method Validation (according to ICH guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

-

Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value.

-

Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Visualized Workflows

The following diagrams, created using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Stability-Indicating Method Development.

Conclusion

The solubility and stability of this compound are paramount to its successful application in research and drug development. While specific quantitative data for this compound is not extensively available, this guide consolidates the existing qualitative knowledge and provides robust, adaptable protocols for its determination. This compound is soluble in polar organic solvents such as DMSO, DMF, methanol, and ethanol, with limited aqueous solubility. Its stability is influenced by factors common to polyene antibiotics, including pH, temperature, and light. The provided experimental workflows and protocols offer a clear path for researchers to generate the necessary quantitative data to support formulation development and ensure the quality and efficacy of this compound-based products. Further research is warranted to fully characterize the degradation pathways and kinetics of this compound in various pharmaceutically relevant solvent systems.

References

- 1. [Solubility of the polyene antibiotics nystatin and levorin in water-organic mixtures] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP0147851A2 - Water soluble forms of polyene antibiotics, and process for preparing them - Google Patents [patents.google.com]

- 3. docsdrive.com [docsdrive.com]

- 4. Solubilization Behavior of Polyene Antibiotics in Nanomicellar System: Insights from Molecular Dynamics Simulation of the Amphotericin B and Nystatin Interactions with Polysorbate 80 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Antifungal Properties of Levorin A0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of Levorin A0, a polyene macrolide antibiotic. It delves into its mechanism of action, quantitative antifungal activity, and the experimental protocols used for its evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal agents.

Introduction to this compound

This compound is a member of the levorin complex, a group of macrocyclic heptaene antibiotics produced by Streptomyces levoris. As a polyene macrolide, this compound's structure is characterized by a large macrolactone ring with a series of conjugated double bonds and a mycosamine sugar moiety. These structural features are pivotal to its antifungal activity, which it exerts against a broad spectrum of pathogenic fungi.

Mechanism of Action: Disruption of Fungal Cell Membrane Integrity

The primary antifungal mechanism of this compound, consistent with other polyene macrolides, involves a direct interaction with ergosterol, the principal sterol component of fungal cell membranes. This interaction leads to the formation of transmembrane channels or pores, disrupting the osmotic integrity of the fungal cell. The key steps in this process are:

-

Binding to Ergosterol: this compound molecules exhibit a high affinity for ergosterol and insert themselves into the fungal cell membrane.

-

Pore Formation: Upon binding, multiple this compound molecules aggregate with ergosterol to form aqueous pores.

-

Increased Permeability: These pores disrupt the selective permeability of the membrane, leading to the leakage of essential intracellular components, such as ions (particularly K+), and small organic molecules.

-

Cell Death: The uncontrolled loss of cellular contents and the dissipation of vital ion gradients ultimately result in fungal cell death.

This direct, physical disruption of the cell membrane makes the development of resistance to polyenes less common compared to antifungal agents that target specific enzymes.

Quantitative Antifungal Activity

The in vitro antifungal activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Levorin has demonstrated a broad spectrum of activity against various fungal pathogens, with MIC values typically ranging from 0.03 to 25 µg/ml[1].

| Fungal Species | Reported MIC Range for Levorin (µg/mL) |

| Candida albicans | 0.03 - 25[1] |

| Trichosporon glabrata | 0.03 - 25[1] |

| Aspergillus niger | 0.03 - 25[1] |

| Trichophyton mentagrophytes | 0.03 - 25[1] |

| Microsporum soudanense | 0.03 - 25[1] |

Note: The provided MIC range is for the Levorin complex. Specific MIC values for this compound may vary.

Experimental Protocols

The determination of the antifungal activity of this compound is primarily conducted through standardized susceptibility testing methods. The following is a detailed methodology for determining the MIC using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution Antifungal Susceptibility Testing

-

Preparation of this compound Stock Solution:

-

Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL).

-

The stock solution should be stored at -20°C or lower in the dark.

-

-

Preparation of Fungal Inoculum:

-

Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate to obtain a fresh, pure culture.

-

Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for yeast.

-

Further dilute the standardized suspension in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

-

-

Preparation of Microdilution Plates:

-

Use sterile 96-well microtiter plates.

-

Perform serial twofold dilutions of the this compound stock solution in the test medium across the wells of the plate to achieve a range of final concentrations (e.g., 0.015 to 16 µg/mL).

-

Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the negative control) with the prepared fungal suspension.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., approximately 50% or 100% inhibition) compared to the drug-free growth control. The endpoint can be read visually or with a spectrophotometer.

-

Fungal Stress Response Signaling Pathways

While this compound's primary action is the physical disruption of the cell membrane, this damage inevitably triggers cellular stress responses in the fungus. These are not direct targets of the drug but are downstream consequences of its action. Key signaling pathways that are likely activated in response to the membrane damage caused by this compound include:

-

Cell Wall Integrity (CWI) Pathway: This pathway is a critical sensor of cell wall and membrane stress. Damage to the membrane by this compound would likely activate the CWI pathway, leading to a compensatory response to reinforce the cell wall.

-

High Osmolarity Glycerol (HOG) Pathway: The leakage of ions and small molecules caused by this compound-induced pores creates osmotic stress. The HOG pathway is the primary mechanism by which fungi adapt to changes in osmotic pressure.

The activation of these and other stress response pathways represents the fungal cell's attempt to counteract the damaging effects of this compound. Understanding these responses can provide insights into potential mechanisms of tolerance and may reveal targets for synergistic drug combinations.

Conclusion

This compound is a potent antifungal agent with a well-established mechanism of action centered on the disruption of fungal cell membrane integrity through binding to ergosterol. Its broad spectrum of activity makes it a significant compound in the field of antifungal research. The standardized protocols for determining its MIC provide a reliable means of quantifying its efficacy against various fungal pathogens. Further research into the downstream cellular stress responses to this compound-induced membrane damage may open new avenues for enhancing its therapeutic potential.

References

The Role of Levorin A0 in Forming Membrane Pores: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levorin A0, a member of the aromatic heptaene macrolide group of antibiotics, exerts its antifungal activity primarily through the formation of pores in the cell membrane. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced membrane permeabilization. This compound, in complex with membrane sterols, particularly ergosterol in fungal membranes, self-assembles to form transmembrane channels. These pores disrupt the osmotic integrity of the cell by allowing the leakage of ions and small neutral molecules, ultimately leading to cell death. This document details the physicochemical properties of these pores, the experimental methodologies used to characterize them, and the key molecular interactions that govern their formation and function. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also incorporates data from its close structural analog, Candicidin D, to provide a more complete picture of the pore-forming capabilities of this class of antibiotics.

Introduction

This compound is a polyene macrolide antibiotic belonging to the aromatic heptaene subgroup, which also includes Candicidin. Structurally, Levorin A2 has been identified as being identical to Candicidin D.[1] These compounds are characterized by a large macrolide ring with a rigid, hydrophobic polyene region and a flexible, hydrophilic polyol region, conferring upon them an amphipathic nature. This amphipathicity is crucial for their interaction with and insertion into lipid bilayers. The primary mechanism of action for this compound and related polyenes is the formation of pores or channels in the cell membrane, which is contingent upon the presence of sterols.[2] The selective toxicity of these antibiotics towards fungi is attributed to their higher affinity for ergosterol, the predominant sterol in fungal cell membranes, compared to cholesterol, the main sterol in mammalian cell membranes.

The Molecular Mechanism of Pore Formation

The formation of pores by this compound is a multi-step process that involves the interaction of the antibiotic with sterols in the cell membrane. The current understanding of this mechanism is as follows:

-

Binding to the Membrane: this compound molecules initially adsorb to the surface of the cell membrane.

-

Interaction with Sterols: The antibiotic then interacts with membrane sterols. Molecular dynamics studies on the related Candicidin D suggest specific orientations and energetic minima for the antibiotic-sterol complex.[3][4]

-

Oligomerization: Multiple this compound-sterol complexes aggregate within the membrane to form a "barrel-stave" like pore structure.[2] The number of monomers in each pore can vary depending on the concentration of the antibiotic.[2]

-

Pore Formation and Permeabilization: The assembled oligomeric structure spans the lipid bilayer, creating a hydrophilic channel. This pore allows the passage of ions and small neutral molecules, leading to a disruption of the cell's electrochemical gradients and osmotic balance, which ultimately results in cell death.[5]

The stability and size of these pores are influenced by the type of sterol present, with ergosterol generally supporting the formation of larger and more stable pores compared to cholesterol.[2]

Logical Flow of this compound Pore Formation

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Antibiotic-sterol interactions provide insight into the selectivity of natural aromatic analogues of amphotericin B and their photoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Candicidin | C59H84N2O18 | CID 10079874 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Levorin A0 Staining for Cholesterol in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fluorescent staining of unesterified cholesterol in cultured cells using Levorin A0, a polyene macrolide antibiotic. This compound is part of the filipin complex, with Filipin III being the most predominant and widely used isomer for this application. This method allows for the visualization and qualitative assessment of cellular cholesterol distribution and can be adapted for quantitative analysis.

Principle

This compound, a component of the filipin complex, is an intrinsically fluorescent molecule that binds specifically to unesterified cholesterol in cellular membranes. This binding alters the fluorescence spectrum of this compound, allowing for the visualization of cholesterol-rich domains within the cell using fluorescence microscopy. The staining procedure typically involves cell fixation, incubation with this compound, and subsequent imaging. This technique is a valuable tool for studying cholesterol metabolism, trafficking, and its role in various disease states.

Data Presentation

The following table summarizes the key quantitative parameters for the this compound staining protocol.

| Parameter | Recommended Range/Value | Notes |

| This compound Stock Solution | 1-10 mM in DMSO or anhydrous ethanol | Prepare fresh and store in small aliquots at -20°C or -80°C, protected from light and air.[1] |

| This compound Working Solution | 50 µg/mL in PBS with 10% Fetal Bovine Serum (FBS) | The optimal concentration may vary depending on the cell type and experimental conditions. |

| Cell Seeding Density | 3 x 10^4 cells/well (96-well plate) | Adjust based on the cell type and desired confluence at the time of staining.[2][3] |

| Fixation | 3% Paraformaldehyde in PBS | Fix for 1 hour at room temperature.[4] |

| Quenching (optional) | 1.5 mg/mL Glycine in PBS | Incubate for 10 minutes at room temperature to quench residual paraformaldehyde.[4] |

| Staining Incubation Time | 30-120 minutes | Incubate at room temperature in the dark.[2][3][4] Longer incubation times may be necessary for some cell types. |

| Fluorescence Microscopy | Excitation: 340-380 nm, Emission: 385-470 nm | Use a UV filter set.[2][3] Be aware of rapid photobleaching.[3][4] |

| Positive Control (U-18666A) | Starting concentration of 1.25 µM | U-18666A is a cholesterol transport inhibitor that causes intracellular cholesterol accumulation.[5][2][3] |

Experimental Protocols

Materials

-

Cultured cells

-

This compound (or Filipin III complex)

-

Dimethyl sulfoxide (DMSO) or anhydrous ethanol

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA)

-

Glycine (optional)

-

Fetal Bovine Serum (FBS)

-

U-18666A (positive control, optional)

-

Fluorescence microscope with a UV filter set

Protocol

-

Cell Seeding:

-

Seed cells onto appropriate culture vessels (e.g., glass coverslips in a 24-well plate or a 96-well imaging plate).

-

Allow cells to adhere and grow to the desired confluency (typically 70-80%).

-

-

Positive Control (Optional):

-

Cell Fixation:

-

Carefully aspirate the culture medium.

-

Wash the cells three times with PBS.

-

Fix the cells with 3% paraformaldehyde in PBS for 1 hour at room temperature.[4]

-

-

Quenching (Optional but Recommended):

-

Wash the cells three times with PBS.

-

To quench any remaining paraformaldehyde, incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.[4]

-

-

Staining:

-

Prepare the this compound working solution (e.g., 50 µg/mL in PBS containing 10% FBS). Protect the solution from light.

-

Wash the cells three times with PBS.

-

Incubate the cells with the this compound working solution for 2 hours at room temperature in the dark.[4]

-

-

Washing:

-

Wash the cells three times with PBS to remove excess stain.

-

-

Imaging:

-

Mount the coverslips onto microscope slides with a drop of PBS or an appropriate mounting medium.

-

Immediately visualize the cells using a fluorescence microscope equipped with a UV filter set (Excitation: 340-380 nm; Emission: 385-470 nm).[2][3]

-

Note: this compound/Filipin fluorescence is highly susceptible to photobleaching, so minimize exposure to the excitation light.[3][4]

-

Visualization and Interpretation

-

Normal Cholesterol Distribution: In healthy cells, this compound staining is typically observed at the plasma membrane, reflecting the higher concentration of unesterified cholesterol in this region.

-

Cholesterol Accumulation: In cells treated with U-18666A or in pathological conditions like Niemann-Pick type C disease, a punctate intracellular fluorescence pattern is observed, indicating the accumulation of cholesterol in late endosomes and lysosomes.[5]

Mandatory Visualizations

Signaling Pathway: U-18666A Induced Cholesterol Accumulation

Caption: Mechanism of U-18666A induced cholesterol accumulation.

Experimental Workflow: this compound Staining

Caption: Step-by-step workflow for this compound cholesterol staining.

References

Application Notes and Protocols for Lipid Raft Imaging Using Levorin A0 in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid rafts are dynamic, sub-micron domains within the plasma membrane characterized by high concentrations of cholesterol, sphingolipids, and specific proteins. These microdomains play a crucial role in various cellular processes, including signal transduction, protein trafficking, and viral entry. Consequently, they are significant targets in drug development and disease research. Visualizing these structures is essential for understanding their function. Levorin A0, a polyene antibiotic, can be utilized as a fluorescent probe for imaging cholesterol-rich domains, which are a hallmark of lipid rafts. This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy for lipid raft imaging.

Disclaimer: Specific protocols for using this compound in fluorescence microscopy are not widely documented. The following protocols are adapted from established methods for Filipin, another polyene antibiotic with similar cholesterol-binding properties. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Principle of Method

This compound is a polyene macrolide antibiotic that binds to 3-β-hydroxysterols, such as cholesterol.[1] While its intrinsic fluorescence properties are not as extensively characterized as other probes, its structural similarity to other polyenes like Filipin suggests it can be used for fluorescent visualization of cholesterol-rich regions in the plasma membrane. Upon binding to cholesterol, the conformational change in the this compound molecule is expected to result in an increase in fluorescence intensity, allowing for the identification of lipid rafts.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₉H₈₄N₂O₁₇ | [2] |

| Molecular Weight | 1093.318 g/mol | [2] |

| Appearance | Yellow amorphous powder | [2] |

| Solubility | Soluble in DMSO, methanol, ethanol, dimethylformamide. Limited water solubility. | [2] |

| Storage | Dry, dark at 0-4°C for short term, -20°C for long term. | [2][3] |

Comparison of Common Fluorescent Probes for Lipid Raft Imaging

| Probe | Target | Excitation (nm) | Emission (nm) | Advantages | Disadvantages |

| This compound (adapted) | Cholesterol | ~340-380 (UV) | ~385-470 | Potentially specific for cholesterol | Fluorescence properties not well-characterized, photobleaches rapidly, potential for membrane disruption. |

| Filipin | Cholesterol | ~340-380 (UV) | ~385-470 | Well-established, specific for free cholesterol. | Photobleaches very rapidly, can perturb membrane structure.[4][5] |

| Laurdan | Membrane Fluidity | ~350-410 | ~440 (ordered), ~490 (disordered) | Ratiometric dye, provides information on membrane packing. | Not specific for a single lipid component. |

| CTxB (Cholera Toxin B subunit) | GM1 Ganglioside | Fluorophore-dependent | Fluorophore-dependent | Specific marker for GM1-rich rafts. | Indirectly labels rafts, requires antibody staining or fluorescent conjugate.[5] |

Experimental Protocols

Protocol 1: Staining of Fixed Cells with this compound for Lipid Raft Imaging

This protocol is adapted from standard Filipin staining procedures.[4][6]

Materials:

-

This compound (Store as a stock solution in DMSO, protected from light)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Paraformaldehyde (PFA), 4% in PBS (freshly prepared)

-

Glycine

-

Fetal Bovine Serum (FBS)

-

Coverslips

-

Microscope slides

-

Fluorescence microscope with a UV filter set (e.g., excitation ~340-380 nm, emission ~385-470 nm)

Procedure:

-

Cell Culture: Grow cells of interest on sterile coverslips in a petri dish or multi-well plate until they reach the desired confluency.

-

Cell Fixation:

-

Gently wash the cells three times with PBS.

-

Fix the cells with 4% PFA in PBS for 30-60 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Quenching:

-

Incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench any remaining formaldehyde.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Prepare a working solution of this compound at a final concentration of 50 µg/mL in PBS containing 10% FBS. Note: The optimal concentration may vary and should be determined empirically.

-

Incubate the cells with the this compound working solution for 1-2 hours at room temperature, protected from light.

-

-

Washing:

-

Wash the cells three times with PBS to remove unbound this compound.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Image the cells immediately using a fluorescence microscope equipped with a UV filter set. Be aware of rapid photobleaching.

-

Protocol 2: Live Cell Imaging with this compound

Caution: this compound, like other polyenes, can be toxic to live cells and may perturb membrane structure. Use the lowest possible concentration and shortest incubation time.

Materials:

-

This compound

-

DMSO

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Glass-bottom dishes or chamber slides suitable for live-cell imaging

-

Incubator-equipped fluorescence microscope

Procedure:

-

Cell Culture: Seed cells in glass-bottom dishes or chamber slides and grow to the desired confluency.

-

Staining:

-

Prepare a fresh working solution of this compound in pre-warmed, serum-free live-cell imaging medium. Start with a concentration range of 1-10 µg/mL and optimize.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Imaging:

-

Without washing, immediately transfer the dish/slide to the microscope stage pre-heated to 37°C.

-

Image the cells using a UV-compatible objective and filter set. Minimize exposure time and light intensity to reduce phototoxicity and photobleaching.

-

Visualizations

Caption: Workflow for staining fixed cells with this compound for lipid raft imaging.

Caption: A simplified signaling pathway initiated within a lipid raft.

Troubleshooting

| Problem | Possible Cause | Solution |

| No/Weak Signal | This compound concentration too low. | Increase the concentration of this compound in the staining solution. |

| Photobleaching. | Minimize exposure to excitation light. Use an anti-fade mounting medium. | |

| Incorrect filter set. | Ensure the microscope's filter set is appropriate for UV excitation and blue emission. | |

| High Background | This compound concentration too high. | Decrease the concentration of this compound. |

| Inadequate washing. | Increase the number and duration of washing steps after staining. | |

| Cell Morphology is Altered | Fixation artifact. | Optimize fixation time and PFA concentration. |

| This compound is perturbing the membrane (especially in live cells). | Reduce this compound concentration and incubation time. |

Concluding Remarks

This compound presents a potential tool for the visualization of cholesterol-rich lipid raft domains in cellular membranes. Due to the limited specific data on its use as a fluorescent probe, the provided protocols, adapted from Filipin staining methods, serve as a starting point. Researchers are strongly encouraged to optimize these protocols for their specific experimental needs, including concentration, incubation times, and imaging parameters, to achieve reliable and meaningful results in the study of lipid raft biology.

References

- 1. [An aromatic heptaene antibiotic levorin and its derivatives in muscle activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy Levorin | 11014-70-3 | >98% [smolecule.com]

- 3. medkoo.com [medkoo.com]

- 4. tabaslab.com [tabaslab.com]

- 5. Cholesterol-Rich Lipid Rafts in the Cellular Membrane Play an Essential Role in Avian Reovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zenodo.org [zenodo.org]

Application Notes and Protocols for Levorin A0 in the Study of Fungal Cell Wall Integrity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levorin A0, a member of the aromatic heptaene group of polyene macrolide antibiotics, is structurally identical to candicidin D and ascosin A2.[1] Polyene antifungals are a critical class of compounds used to combat a wide range of fungal infections.[2][3] Their primary mechanism of action involves binding to ergosterol, an essential sterol component of the fungal cell membrane.[2] This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing the leakage of essential intracellular ions and small molecules, which ultimately results in fungal cell death.[2][4]

While the primary target of this compound is the cell membrane, the resulting stress and damage to this barrier invariably trigger a compensatory response from the fungal cell, most notably the Cell Wall Integrity (CWI) signaling pathway.[5][6][7] The CWI pathway is a conserved signaling cascade, primarily mediated by a Mitogen-Activated Protein Kinase (MAPK) cascade, that regulates the maintenance, biosynthesis, and remodeling of the fungal cell wall in response to external stressors.[6][8] Therefore, this compound serves as a valuable tool for researchers studying the dynamics of the fungal cell wall, the mechanisms of stress response and adaptation, and for screening new antifungal drug candidates that may synergize with membrane-destabilizing agents.

Principle of Application

The application of this compound in studying fungal cell wall integrity is based on an indirect elicitation mechanism. By disrupting the plasma membrane, this compound creates a state of cellular stress that threatens the overall integrity of the fungal cell. The cell wall, being the immediate downstream structure, must adapt and reinforce itself to prevent cell lysis. This adaptive response is orchestrated by the CWI pathway, which upregulates the expression of genes involved in cell wall biosynthesis, particularly those responsible for the synthesis of chitin and β-glucans.[8][9]

By treating fungal cells with sub-lethal concentrations of this compound, researchers can induce a measurable CWI response. This allows for the investigation of:

-

The activation of various components of the CWI signaling cascade.

-

Changes in the composition and architecture of the cell wall, such as increased chitin and/or β-glucan content.

-

The morphological changes that occur as the cell attempts to compensate for membrane damage.

-

The susceptibility of fungal strains with mutations in the CWI pathway to this compound, which can reveal critical nodes in the stress response network.

Data Presentation

The following table presents hypothetical quantitative data that could be generated from experiments using this compound to study the cell wall integrity of a model fungal organism, such as Saccharomyces cerevisiae or Candida albicans. This data illustrates the expected outcomes when wild-type (WT) and CWI pathway mutant strains (e.g., Δslt2/Δmpk1, a mutant of the terminal MAPK) are exposed to this compound.

| Parameter | Fungal Strain | Condition | Value | Unit |

| Minimum Inhibitory Concentration (MIC) | Wild-Type | - | 2.0 | µg/mL |

| Δslt2 | - | 0.5 | µg/mL | |

| Cell Viability at 1 µg/mL this compound | Wild-Type | 4 hours | 85 | % |

| Δslt2 | 4 hours | 30 | % | |

| Relative Chitin Content | Wild-Type | Untreated | 1.0 | Arbitrary Units |

| Wild-Type | This compound (1 µg/mL) | 1.8 | Arbitrary Units | |

| Δslt2 | Untreated | 0.9 | Arbitrary Units | |

| Δslt2 | This compound (1 µg/mL) | 1.1 | Arbitrary Units | |

| Relative β-1,3-Glucan Content | Wild-Type | Untreated | 1.0 | Arbitrary Units |

| Wild-Type | This compound (1 µg/mL) | 1.5 | Arbitrary Units | |

| Δslt2 | Untreated | 1.0 | Arbitrary Units | |

| Δslt2 | This compound (1 µg/mL) | 1.2 | Arbitrary Units | |

| Slt2/Mpk1 Phosphorylation | Wild-Type | Untreated | 1.0 | Relative Fold Change |

| Wild-Type | This compound (1 µg/mL) | 4.5 | Relative Fold Change |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Fungal strain of interest

-

Appropriate liquid growth medium (e.g., YPD for S. cerevisiae, RPMI-1640 for C. albicans)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a 2-fold serial dilution of this compound in the growth medium in a 96-well plate. The concentration range should be chosen based on preliminary experiments or literature values for similar polyenes.

-

Prepare a fungal inoculum suspension from an overnight culture and adjust the cell density to a standard concentration (e.g., 1 x 10^5 cells/mL).

-

Add the fungal inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (no drug) and a negative control (no cells).

-

Incubate the plate at the optimal growth temperature for the fungal strain (e.g., 30°C for S. cerevisiae, 37°C for C. albicans) for 24-48 hours.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible growth. Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC is the concentration that inhibits growth by a defined percentage (e.g., 90%) compared to the positive control.

Protocol 2: Analysis of Cell Wall Composition in Response to this compound Stress

Objective: To quantify the changes in the major components of the fungal cell wall (chitin and β-glucan) after exposure to sub-lethal concentrations of this compound.

Materials:

-

Fungal cultures (wild-type and CWI pathway mutants)

-

This compound

-

Calcofluor White stain (for chitin)

-

Aniline Blue stain (for β-1,3-glucan)

-

Fluorescence microscope or flow cytometer

-

For quantitative chemical analysis: Sulfuric acid, sodium nitrite, ammonium sulfamate, 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH), and appropriate monosaccharide standards (glucosamine for chitin, glucose for glucan).[10][11]

Procedure (Fluorescence Microscopy/Flow Cytometry):

-

Grow fungal cultures to the mid-logarithmic phase.

-

Treat the cultures with a sub-lethal concentration of this compound (e.g., 0.5x MIC) for a defined period (e.g., 4-6 hours). Include an untreated control.

-

Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS).

-

For chitin staining, resuspend the cells in a solution containing Calcofluor White (e.g., 10 µg/mL) and incubate in the dark for 10-15 minutes.

-

For β-1,3-glucan staining, resuspend the cells in a solution containing Aniline Blue (e.g., 0.05%) and incubate for 5-10 minutes.

-

Wash the cells to remove excess stain.

-

Analyze the stained cells using a fluorescence microscope to observe changes in fluorescence intensity and localization, or use a flow cytometer for quantitative analysis of the fluorescence signal from a large population of cells.

Procedure (Chemical Quantification):

-

Grow and treat fungal cultures as described above.

-

Harvest a significant quantity of cells and isolate the cell walls using established methods (e.g., mechanical disruption with glass beads followed by differential centrifugation and washing steps).

-

Lyophilize the isolated cell walls to determine the dry weight.

-

Hydrolyze the cell wall polysaccharides into their constituent monosaccharides using acid hydrolysis (e.g., with sulfuric acid).[10][11]

-

Quantify the amount of glucosamine (from chitin) and glucose (from glucan) in the hydrolysate using colorimetric assays or high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD).[10][11]

-

Normalize the monosaccharide content to the initial dry weight of the cell wall.

Visualizations

Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyene antimycotic - Wikipedia [en.wikipedia.org]

- 4. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]

- 5. journals.asm.org [journals.asm.org]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. mdpi.com [mdpi.com]

- 8. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses [mdpi.com]

- 9. Fungal cell wall: An underexploited target for antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A simple method for quantitative determination of polysaccharides in fungal cell walls | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for the Use of Polyene Antibiotics as Fluorescent Probes for Sterol-Rich Domains

A Note on Levorin A0 and the Use of Filipin as a Representative Probe:

The query specified "this compound" as a fluorescent probe for sterol-rich domains. Levorin is indeed a polyene macrolide antibiotic known to interact with sterols, and it exists as a complex containing this compound, A2, and A3.[1][2] Polyene antibiotics as a class are known to bind to sterols in cell membranes.[3][4] However, detailed, publicly available scientific literature and protocols specifically documenting the use of this compound as a fluorescent probe, including its quantitative fluorescence properties, are scarce.

In contrast, Filipin , another polyene macrolide antibiotic, is extensively characterized and widely used as a fluorescent probe to detect and visualize unesterified cholesterol in biological membranes.[5][6][7][8][9] Given the wealth of available data and established protocols for Filipin, these application notes will focus on Filipin as a representative and well-documented example of a polyene antibiotic fluorescent probe for studying sterol-rich domains. The principles and methods described herein for Filipin are generally applicable to other fluorescent polyene antibiotics that bind to cholesterol.

Application Notes: Filipin as a Fluorescent Probe for Cholesterol

Introduction

Filipin is a naturally fluorescent polyene antibiotic isolated from Streptomyces filipinensis.[9] It is a valuable tool in cell biology for the qualitative and semi-quantitative detection of unesterified 3-β-hydroxysterols, primarily cholesterol, in cellular membranes.[5] Its ability to specifically bind to and form fluorescent complexes with cholesterol makes it an excellent probe for visualizing the distribution of cholesterol in fixed cells and tissues. This is particularly useful for studying the structure and function of sterol-rich membrane microdomains, often referred to as lipid rafts.

Mechanism of Action

Filipin interacts with unesterified cholesterol within the lipid bilayer. Upon binding, Filipin molecules form aggregates or complexes with cholesterol.[6] This interaction alters the photophysical properties of Filipin, leading to an increase in its fluorescence quantum yield. The characteristic fluorescence of the Filipin-cholesterol complex allows for the visualization of cholesterol-rich regions within cellular membranes using fluorescence microscopy. It is important to note that Filipin does not bind to esterified cholesterol.[5]

Applications

-

Visualization of Lipid Rafts: Lipid rafts are dynamic, sterol- and sphingolipid-enriched microdomains in the plasma membrane that play crucial roles in cellular processes such as signal transduction, membrane trafficking, and protein sorting. Filipin staining can be used to visualize the localization and organization of these cholesterol-rich domains.

-

Diagnosis of Lipid Storage Diseases: Certain genetic disorders, such as Niemann-Pick disease, type C, are characterized by the abnormal accumulation of unesterified cholesterol in late endosomes and lysosomes.[5] Filipin staining of cultured cells is a key diagnostic tool for these conditions, revealing a characteristic pattern of intracellular cholesterol accumulation.[5]

-

Studying Cholesterol Trafficking: Researchers can use Filipin to investigate the intracellular trafficking pathways of cholesterol and the effects of various drugs or genetic mutations on cholesterol distribution.

-

Investigating Membrane Fluidity and Organization: The distribution of cholesterol significantly impacts the fluidity and organization of cellular membranes. Filipin staining can provide insights into these properties.

Limitations

-

Photobleaching: The fluorescence of the Filipin-cholesterol complex is susceptible to photobleaching, requiring careful handling of stained samples and rapid image acquisition.[9]

-

Toxicity in Live Cells: Filipin can be toxic to living cells as it disrupts the structure and function of cholesterol-containing membranes.[10] Therefore, it is primarily used for staining fixed cells.

-

Potential for Artifacts: The binding of Filipin can potentially alter the distribution of cholesterol in the membrane. Researchers should be mindful of this and use the lowest effective concentration of Filipin for the shortest possible time.

Quantitative Data

The following table summarizes the key photophysical and binding properties of Filipin III, the major component of the Filipin complex.

| Property | Value | Reference(s) |

| Photophysical Properties | ||

| Excitation Maximum (λex) | 340-380 nm | [9] |

| Emission Maximum (λem) | 385-470 nm | [9] |

| Binding Properties | ||

| Primary Ligand | Unesterified 3-β-hydroxysterols (e.g., Cholesterol) | [5] |

| Stoichiometry (Filipin:Cholesterol) | 1:1 in dilute aqueous solutions | [3] |

Experimental Protocols

Protocol 1: Staining of Unesterified Cholesterol in Cultured Cells using Filipin

This protocol provides a general procedure for staining unesterified cholesterol in fixed cultured cells grown on coverslips.

Materials:

-

Filipin III complex (e.g., from Streptomyces filipinensis)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Paraformaldehyde (PFA)

-

Mounting medium with an anti-fade reagent

-

Glass slides and coverslips

-

Fluorescence microscope with a UV filter set (e.g., DAPI filter)

Procedure:

-

Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.

-

Cell Fixation:

-

Gently wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 20-30 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Preparation of Filipin Staining Solution:

-

Prepare a 5 mg/mL stock solution of Filipin in DMSO. This stock solution should be stored in small aliquots at -20°C and protected from light.

-

Immediately before use, dilute the Filipin stock solution to a final concentration of 50 µg/mL in PBS. Mix thoroughly by vortexing.

-

-

Staining:

-

Remove the PBS from the fixed cells.

-

Add the Filipin staining solution to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells three times with PBS for 5 minutes each, still protected from light.

-

-

Mounting:

-

Carefully invert the coverslip onto a drop of anti-fade mounting medium on a glass slide.

-

Seal the edges of the coverslip with nail polish to prevent drying.

-

-

Imaging:

-

Immediately visualize the stained cells using a fluorescence microscope equipped with a UV excitation filter (e.g., 340-380 nm excitation) and an appropriate emission filter (e.g., 385-470 nm).

-

Due to rapid photobleaching, it is crucial to minimize exposure to the excitation light and capture images promptly.

-

Visualizations

Caption: Experimental workflow for staining cellular cholesterol with Filipin.

Caption: Simplified EGF receptor signaling pathway modulated by lipid rafts.

References

- 1. Levorin Complex - Anti-Infection - CAT N°: 26708 [bertin-bioreagent.com]

- 2. Buy Levorin | 11014-70-3 | >98% [smolecule.com]

- 3. Studies on the competition of polyene antibiotics for sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. The Antifungal Antibiotic Filipin as a Diagnostic Tool of Cholesterol Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. Filipin III | Fluorescent Cholesterol Probes | Tocris Bioscience [tocris.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

Co-staining with Levorin A0 and Other Cellular Markers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levorin A0 is a polyene macrolide antibiotic that binds to unesterified sterols, primarily cholesterol, in the cell membranes of eukaryotic cells. This specific interaction makes it a valuable tool for visualizing the distribution of cholesterol within cellular structures. Co-staining this compound with other cellular markers allows for the simultaneous visualization of cholesterol-rich domains and specific organelles or proteins, providing insights into various cellular processes, including membrane trafficking, signal transduction, and the pathogenesis of diseases related to cholesterol metabolism.

These application notes provide detailed protocols for co-staining with this compound and markers for the nucleus, lysosomes, and mitochondria. Additionally, a general protocol for co-staining with antibodies via immunofluorescence is included.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 11014-70-3[1][2][3][4][5] |

| Molecular Formula | C₅₉H₈₄N₂O₁₇[1] |

| Molecular Weight | 1093.32 g/mol [1] |

| Fluorescence | Similar to other polyene antibiotics like filipin, this compound is intrinsically fluorescent upon binding to sterols. |

| Excitation (approx.) | 340-380 nm |

| Emission (approx.) | 385-470 nm |

Note: The exact excitation and emission maxima for this compound may vary slightly. The provided range is based on the well-characterized sterol-binding antibiotic, filipin, which shares a similar polyene structure.[6] It is recommended to determine the optimal settings for your specific imaging system.

Quantitative Data Presentation

The following table summarizes quantitative data from co-localization studies using the sterol-binding dye filipin with various organelle markers. This data can serve as a reference for expected co-localization when using this compound.

| Sterol Probe | Co-stained Marker | Cell Type | Quantitative Metric | Value (Mean ± SEM) | Reference |

| Filipin | LAMP-1 (Lysosomes) | Niemann-Pick Type C Fibroblasts | Pearson's Correlation Coefficient | 0.59 ± 0.05 | [7] |

| Filipin | LAMP-1 (Lysosomes) | Niemann-Pick Type C Fibroblasts | Overlap Coefficient | 0.64 ± 0.05 | [7] |

| GST-PFO (Perfringolysin O) | Filipin | Niemann-Pick Type C Fibroblasts | Pearson's Correlation Coefficient | 0.53 ± 0.03 | [7] |

| GST-PFO (Perfringolysin O) | Filipin | Niemann-Pick Type C Fibroblasts | Overlap Coefficient | 0.65 ± 0.02 | [7] |

Experimental Protocols

Important Safety Precautions:

-

Always handle this compound and other chemicals in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.[8][9][10][11][12]

-

This compound solutions are light-sensitive and should be protected from light during preparation and use.

Protocol 1: Co-staining of Cholesterol (this compound) and Nucleus (DAPI)

This protocol allows for the visualization of cholesterol distribution in relation to the cell nucleus.

Materials:

-

This compound (from a reputable supplier)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS

-

DAPI (4',6-diamidino-2-phenylindole) solution

-

Mounting medium

-

Glass coverslips and microscope slides

-

Cultured cells on coverslips

Procedure:

-

Cell Preparation:

-

Grow cells on sterile glass coverslips to the desired confluency.

-

Wash the cells twice with PBS.

-

-

Fixation:

-

Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

This compound Staining:

-

Prepare a 1 mg/mL stock solution of this compound in DMSO. Store aliquots at -20°C, protected from light.

-

Prepare a working solution of 50 µg/mL this compound in PBS.

-

Incubate the fixed cells with the this compound working solution for 1-2 hours at room temperature in the dark.

-

-

Nuclear Staining:

-

Wash the cells three times with PBS for 5 minutes each.

-

Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.

-

Wash the cells twice with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filter sets for this compound (UV excitation) and DAPI (blue fluorescence).

-

Protocol 2: Co-staining of Cholesterol (this compound) and Lysosomes (LysoTracker)

This protocol enables the visualization of cholesterol accumulation in lysosomes, which is relevant for studying lysosomal storage diseases.

Materials:

-

This compound

-

DMSO

-

Live-cell imaging medium

-

LysoTracker dye (e.g., LysoTracker Red DND-99)

-

4% PFA in PBS

-

PBS, pH 7.4

-

Mounting medium

-

Glass coverslips and microscope slides

-

Cultured cells on coverslips

Procedure:

-

Lysosomal Staining (Live Cells):

-

Grow cells on sterile glass coverslips.

-

Incubate the live cells with LysoTracker dye (e.g., 50-75 nM in pre-warmed live-cell imaging medium) for 30-60 minutes at 37°C.

-

-

Washing and Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

This compound Staining:

-

Prepare a 50 µg/mL working solution of this compound in PBS from a 1 mg/mL DMSO stock.

-

Incubate the fixed cells with the this compound working solution for 1-2 hours at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filter sets for this compound (UV excitation) and LysoTracker (e.g., red fluorescence).

-

Protocol 3: Co-staining of Cholesterol (this compound) and Mitochondria (MitoTracker)

This protocol allows for the investigation of cholesterol distribution in and around mitochondria.

Materials:

-

This compound

-

DMSO

-

Live-cell imaging medium